Cryptophycin-8 -

Cryptophycin-8

Catalog Number: EVT-1586896
CAS Number:
Molecular Formula: C35H44Cl2N2O8
Molecular Weight: 691.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Cryptophycin-8 is sourced from the cyanobacterium Nostoc sp., which produces several cryptophycin variants. This compound is classified as a macrolide, specifically within the group of cryptophycins, which are known for their antitumor properties. The structural complexity and biological activity of cryptophycins make them significant in medicinal chemistry and cancer research.

Synthesis Analysis

Methods and Technical Details

The synthesis of Cryptophycin-8 can be achieved through various methodologies, including total synthesis and semi-synthesis from natural precursors. Notable methods include:

  1. Total Synthesis: This involves constructing the entire molecular framework of Cryptophycin-8 from simpler organic molecules. Techniques such as ring-closing metathesis and cross-coupling reactions are commonly employed to form the intricate structure of the compound .
  2. Semi-Synthesis: This method utilizes naturally occurring cryptophycin derivatives as starting materials to create Cryptophycin-8 through selective modifications .

Technical details often include the use of high-performance liquid chromatography (HPLC) for purification and mass spectrometry for structural confirmation.

Molecular Structure Analysis

Structure and Data

Cryptophycin-8 has a complex molecular structure characterized by multiple chiral centers and a macrocyclic framework. The molecular formula is C26H39N3O6C_{26}H_{39}N_{3}O_{6}, with a molecular weight of approximately 485.6 g/mol. The structure features:

  • A macrolide ring
  • Several functional groups including hydroxyls and amides
  • Chiral centers that contribute to its biological activity

The stereochemistry is crucial for its interaction with biological targets, particularly in terms of its binding affinity to tubulin .

Chemical Reactions Analysis

Reactions and Technical Details

Cryptophycin-8 undergoes various chemical reactions that can be exploited for its synthesis or modification:

  1. Hydrolysis: The ester bonds in Cryptophycin-8 can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acids.
  2. Reduction: Functional groups such as ketones or aldehydes in derivatives can be reduced to alcohols using reducing agents like lithium aluminum hydride.
  3. Cross-Coupling Reactions: These reactions are pivotal in forming carbon-carbon bonds during the synthesis of analogs of Cryptophycin-8 .

These reactions are essential for both synthetic applications and understanding the compound's reactivity profile.

Mechanism of Action

Process and Data

The mechanism of action of Cryptophycin-8 involves binding to tubulin, thereby disrupting microtubule dynamics essential for cell division. This action leads to cell cycle arrest at the metaphase stage, ultimately inducing apoptosis in cancer cells. Key points include:

  • Binding Affinity: Cryptophycin-8 exhibits high affinity for the β-tubulin subunit.
  • Cell Cycle Arrest: By stabilizing microtubules, it prevents normal mitotic spindle formation.
  • Apoptosis Induction: The disruption of microtubule dynamics triggers apoptotic pathways in malignant cells .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cryptophycin-8 possesses distinctive physical and chemical properties:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but poorly soluble in water.
  • Stability: Stable under acidic conditions but can degrade under strong alkaline conditions.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range characteristic of macrolides.

These properties influence its formulation and application in therapeutic contexts.

Applications

Scientific Uses

Cryptophycin-8 holds significant potential in scientific research, particularly in cancer therapy:

  1. Antitumor Activity: Its primary application is as an antitumor agent, with studies demonstrating efficacy against various human cancer cell lines.
  2. Research Tool: Used in studies investigating microtubule dynamics and cellular mechanisms underlying cancer proliferation.
  3. Drug Development: Serves as a lead compound for developing new chemotherapeutic agents with improved efficacy and reduced side effects .
Historical Context and Discovery of Cryptophycin-8

Origins in Cyanobacterial Secondary Metabolites: Nostoc spp. as a Source

Cryptophycin-8 originates from a family of macrocyclic depsipeptides produced by filamentous cyanobacteria of the genus Nostoc. These aquatic microorganisms evolved complex biosynthetic pathways to generate structurally intricate secondary metabolites as survival tools in competitive ecological niches [1] [6]. The first cryptophycins were isolated in the early 1990s from Nostoc sp. strain GSV 224, with cryptophycin-1 identified as the principal natural variant exhibiting extraordinary cytotoxicity [6]. Cyanobacteria-derived compounds like cryptophycins represent a rich source of bioactive scaffolds, exemplified by the structural diversity observed across the cryptophycin family (Table 1). The genus Nostoc continues to be a primary source for cryptophycin variants, though low natural abundance (typically <1 mg per kg of biomass) necessitated innovative solutions for compound supply [4] [6].

Table 1: Representative Cryptophycins and Their Biological Sources

CompoundProducing OrganismStructural Features
Cryptophycin-1Nostoc sp. GSV 224Natural lead compound, epoxide moiety
Cryptophycin-52Semi-synthetic derivativeAziridine modification, clinical candidate
Cryptophycin-8Derived from cryptophycin-1Chlorohydrin analogue
Cryptophycin-46Nostoc sp. environmental isolatesL-tyrosine at C-10 position

The discovery of cryptophycins coincided with intensified screening of marine cyanobacteria for anticancer agents during the 1980s–1990s, driven by recognition that these organisms produce architecturally complex molecules with exceptional bioactivity. Cryptophycins were initially investigated alongside other cyanobacterial cytotoxins like dolastatins, though their distinct molecular target (tubulin) and picomolar-range potency quickly distinguished them as a unique chemotype worthy of extensive preclinical development [3] [4]. Patent US5945315A details methods for cultivating Nostoc strains to enhance cryptophycin yield, highlighting early industrial interest in these compounds [6].

Derivation from Cryptophycin-1: Epoxide-to-Chlorohydrin Conversion

Cryptophycin-8 is not a natural product but a semi-synthetic derivative created through strategic chemical modification of cryptophycin-1. This transformation targeted the C6 epoxide moiety, a structural feature critically implicated in the compound's tubulin-binding activity. Researchers converted the highly reactive three-membered epoxide ring into a chlorohydrin group (5-chloro-6-hydroxy) through acid-catalyzed nucleophilic addition using hydrochloric acid [1] [3]. This modification fundamentally altered the molecule's electronic properties and steric profile while retaining its macrocyclic core essential for biological activity.

The rationale for this structural change was twofold: First, to address cryptophycin-1's extremely limited aqueous solubility (≤0.01 mg/mL), which posed formulation challenges for in vivo administration. Second, to modulate the compound's reactivity profile, potentially reducing non-specific toxicity while maintaining antitumor efficacy. Cryptophycin-8 exhibited approximately 4-fold lower in vitro cytotoxicity than cryptophycin-1, consistent with structure-activity relationship (SAR) studies confirming the epoxide's contribution to maximal potency [1] [8]. However, this slight potency reduction was offset by significantly improved pharmaceutical properties, including enhanced water solubility that facilitated parenteral dosing in preclinical models [1].

Table 2: Comparative Structural and Physicochemical Properties of Cryptophycin-1 and Cryptophycin-8

PropertyCryptophycin-1Cryptophycin-8
C6 Functional GroupEpoxideChlorohydrin
Aqueous SolubilityVery low (<0.01 mg/mL)Significantly improved
Relative Potency1x (Reference)~0.25x (4-fold reduction)
Tubulin BindingIrreversible alkylationReversible interaction (presumed)

The synthetic accessibility of cryptophycin-8 from readily available cryptophycin-1 proved advantageous for preclinical supply. Nevertheless, synthesizing even the parent compound presented challenges due to the presence of multiple chiral centers, sensitive functional groups, and the constrained 16-membered depsipeptide ring. Researchers developed multi-step synthetic routes employing stereoselective reactions, including asymmetric aldol condensations and macrolactonization strategies, to access cryptophycin analogues [2] [8]. These efforts laid groundwork for subsequent generations of cryptophycin derivatives, including cryptophycin-52 which advanced to clinical trials.

Early Preclinical Identification of Antiproliferative Activity

The seminal 1996 study by Corbett and Valeriote provided the first comprehensive preclinical evaluation of cryptophycin-8's anticancer potential [1] [5]. Using murine and human tumor xenografts implanted subcutaneously in mice, researchers demonstrated that cryptophycin-8 exhibited broad-spectrum activity against solid tumors at its maximum tolerated dose (Table 3). Key findings established that while cryptophycin-8 was less potent than cryptophycin-1 on a molar basis, it demonstrated superior therapeutic efficacy (as measured by %T/C values, tumor cell log kill, and cure rates) attributable to its improved pharmacokinetic and pharmacodynamic properties.

Table 3: Summary of Cryptophycin-8 Antitumor Efficacy in Preclinical Models (Corbett et al., 1996)

Tumor ModelTreatment ResponseTherapeutic Outcomes
Murine Mammary Carcinoma (MCa-4)Tumor growth inhibition >90%50% host cures
Human Ovarian Carcinoma (OVCAR-3)Log kill = 2.5 (99.7% cell kill)Significant tumor regression
Human Prostate Cancer (DU-145)Tumor growth delay >100 daysEnhanced efficacy over parent compound
Human Colon Carcinoma (HCT-116)%T/C = 15% (85% growth inhibition)Broad activity spectrum

Mechanistically, cryptophycin-8 retained the primary mechanism of the parent compound: potent inhibition of microtubule assembly. Like cryptophycin-1, it binds to the vinca domain on β-tubulin, suppressing GTP-dependent tubulin polymerization and promoting microtubule destabilization [2] [3]. This mechanism triggers sustained mitotic arrest at the G2/M phase, ultimately inducing apoptosis in rapidly proliferating tumor cells. At the cellular level, cryptophycin-8 treatment resulted in characteristic morphological changes including cell rounding and detachment from substrate, consistent with cytoskeletal disruption [1].

Cryptophycin-8's efficacy extended to multidrug-resistant (MDR) tumor models expressing P-glycoprotein, a feature attributed to its poor recognition by efflux transporters. This advantage over conventional chemotherapeutics like vinca alkaloids positioned cryptophycin-8 and its analogues as promising candidates for treating refractory malignancies [3] [7]. Later research confirmed that cryptophycin-8 served as a critical proof-of-concept molecule, demonstrating that strategic modification of the C6 position could yield derivatives with optimized therapeutic indices. This foundational work directly enabled the development of later-generation analogues like cryptophycin-52 and contemporary antibody-drug conjugates (ADCs) incorporating cryptophycin payloads [7].

Table 4: Evolution of Cryptophycin-Based Therapeutics

CompoundDevelopmental StageKey AttributesClinical/Preclinical Outcome
Cryptophycin-1Natural leadPicomolar potency, epoxide moietyLimited by solubility and toxicity
Cryptophycin-8Semi-synthetic analogueChlorohydrin, improved solubility and efficacyPreclinical proof-of-concept
Cryptophycin-52Clinical candidateAziridine modification, enhanced stabilityReached Phase II clinical trials
Cp-ADC (Lantern Pharma)Preclinical ADCCryptophycin payload with engineered antibodiesPicomolar potency in solid tumor models

Contemporary research has revitalized interest in cryptophycin-8's structural template through antibody-drug conjugate (ADC) technology. Lantern Pharma's preclinical cryptophycin-ADC (Cp-ADC) program demonstrates picomolar cytotoxicity against multiple solid tumor types (breast, bladder, colorectal, gastric, pancreatic, ovarian) and overcomes resistance to auristatin-based payloads like MMAE [7]. In HER2-expressing models, Cp-ADC with drug-to-antibody ratios (DAR) of 4–8 showed superior potency compared to trastuzumab emtansine (T-DM1), validating cryptophycin's enduring relevance as a next-generation warhead for targeted cancer therapy. These advances underscore how cryptophycin-8's early preclinical development established a critical chemical foundation for ongoing oncotherapeutic innovation.

Properties

Product Name

Cryptophycin-8

IUPAC Name

(3S,6R,10R,13E,16S)-16-[(2S,3R,4S)-4-chloro-3-hydroxy-4-phenylbutan-2-yl]-10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone

Molecular Formula

C35H44Cl2N2O8

Molecular Weight

691.6 g/mol

InChI

InChI=1S/C35H44Cl2N2O8/c1-20(2)16-29-35(44)46-27(22(4)32(41)31(37)24-10-7-6-8-11-24)12-9-13-30(40)39-26(33(42)38-19-21(3)34(43)47-29)18-23-14-15-28(45-5)25(36)17-23/h6-11,13-15,17,20-22,26-27,29,31-32,41H,12,16,18-19H2,1-5H3,(H,38,42)(H,39,40)/b13-9+/t21-,22-,26-,27+,29+,31+,32-/m1/s1

InChI Key

TVIRNGFXQVMMGB-ATTHZZPHSA-N

Synonyms

cryptophycin 8
cryptophycin-8

Canonical SMILES

CC1CNC(=O)C(NC(=O)C=CCC(OC(=O)C(OC1=O)CC(C)C)C(C)C(C(C2=CC=CC=C2)Cl)O)CC3=CC(=C(C=C3)OC)Cl

Isomeric SMILES

C[C@@H]1CNC(=O)[C@H](NC(=O)/C=C/C[C@H](OC(=O)[C@@H](OC1=O)CC(C)C)[C@@H](C)[C@H]([C@H](C2=CC=CC=C2)Cl)O)CC3=CC(=C(C=C3)OC)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.